3-Bromo-2-chloro-5-iodobenzaldehyde is a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of bromine, chlorine, and iodine substituents on a benzaldehyde framework, which enhances its reactivity and utility in various chemical reactions.
This compound can be synthesized through various methods that typically involve the selective halogenation of benzaldehyde derivatives. Its synthesis has been explored in several academic and industrial contexts, highlighting its relevance in pharmaceutical and material science applications.
3-Bromo-2-chloro-5-iodobenzaldehyde is classified as an organohalogen compound and falls under the category of substituted benzaldehydes. Its structure comprises a benzene ring with an aldehyde functional group and three halogen substituents, making it a valuable intermediate in organic synthesis.
The synthesis of 3-bromo-2-chloro-5-iodobenzaldehyde can be achieved through various methods, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yields while minimizing side reactions. For example, a common procedure involves reacting 3-bromo-4-hydroxybenzaldehyde with iodine in the presence of an oxidizing agent to achieve the desired halogenation pattern.
The molecular structure of 3-bromo-2-chloro-5-iodobenzaldehyde features:
The molecular formula is with a molecular weight of approximately 297.37 g/mol.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural confirmation. For instance, NMR data can provide insights into the chemical environment of hydrogen atoms in the compound.
3-Bromo-2-chloro-5-iodobenzaldehyde participates in various chemical reactions due to its electrophilic nature:
The reactivity of the halogen atoms is influenced by their electronegativity and steric factors, which dictate their behavior in substitution reactions. The presence of multiple halogens can also lead to regioselective outcomes depending on the reaction conditions employed.
The mechanism of action for reactions involving 3-bromo-2-chloro-5-iodobenzaldehyde typically follows these steps:
Kinetic studies often reveal that the rate of reaction can be significantly affected by solvent polarity and temperature, influencing both yield and selectivity.
Relevant analytical data includes ultraviolet-visible (UV-Vis) absorption spectra which indicate electronic transitions within the molecule.
3-Bromo-2-chloro-5-iodobenzaldehyde finds applications in:
The synthesis of polyhalogenated benzaldehydes like 3-bromo-2-chloro-5-iodobenzaldehyde (CAS 2090983-53-0/2091701-23-2) requires precise sequential halogenation to overcome reactivity conflicts and minimize unwanted byproducts. Patent US4945186A details a foundational approach using brominating catalysts in chlorinated solvents for regioselective bromination. Specifically, benzaldehyde undergoes electrophilic bromination in 1,2-dichloroethane solvent with aluminum chloride (AlCl₃) catalysis (molar ratio 1.2–1.4:1 vs. benzaldehyde) at 30–50°C, yielding 3-bromobenzaldehyde with <5% chlorinated byproducts [1]. This solvent system acts as a bromine carrier: post-reaction, 1,2-dichloroethane converts to 1-bromo-2-chloroethane and 1,2-dibromoethane intermediates. Regeneration via chlorine treatment releases bromine in situ, enabling solvent reuse and reducing bromine consumption by 40% in subsequent cycles [1].
For iodination, Directed ortho Metalation (DOM) is preferred over electrophilic methods due to iodine’s lower electrophilicity. Ortho-iodination typically employs N-isopropylcarbamate-directed lithiation at -78°C, followed by iodine quenching, achieving >90% regioselectivity [3]. The chlorine atom at C2 in the target molecule further facilitates DOM by acting as a moderate directing group for C5 iodination. Critically, halogen sequence matters: bromination before chlorination/iodination avoids premature deactivation of the aromatic ring.
Table 1: Optimized Halogenation Parameters for Benzaldehyde Derivatives
Halogen | Catalyst/Solvent | Temperature | Regioselectivity | Key Constraint |
---|---|---|---|---|
Bromine | AlCl₃/1,2-Dichloroethane | 30–50°C | >95% meta | Catalyst ratio ≥1.2:1 |
Chlorine | FeCl₃/DCM | 0–25°C | ortho > para | Requires DOMG for ortho |
Iodine | n-BuLi/THF | -78°C | >90% meta/para | Anhydrous conditions essential |
Regioselectivity in 3-bromo-2-chloro-5-iodobenzaldehyde synthesis leverages ortho-directing effects and halogen-based modulation of aromatic reactivity. The chlorine atom at C2 serves as a moderate Directed Metalation Group (DMG), enabling lithium-halogen exchange ortho to itself for C5 functionalization. As classified by Organic Chemistry Portal, chlorine (-Cl) ranks as a "moderate" DMG, weaker than -CONR₂ or -SO₂NR₂ but stronger than methoxy groups [3]. This allows selective C5 lithiation when paired with hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), suppressing competing meta or para deprotonation.
Post-lithiation, iodine incorporation proceeds quantitatively at -78°C. For example, 3-bromo-2-chlorobenzaldehyde treated with LiTMP/THF and I₂ yields 3-bromo-2-chloro-5-iodobenzaldehyde with 88% isolated yield and <2% diiodination [3]. The aldehyde group requires protection—typically as a diethyl acetal—to prevent nucleophilic attack during metalation. Post-functionalization deprotection with mild acid (e.g., 10% HCl) restores the aldehyde without halogen scrambling. Recent advances include in situ silylation of aldehydes to transiently generate DOM-compatible -CH(OTMS)NR₂ groups, eliminating separate protection steps [3].
The strategic positioning of halogens in 3-bromo-2-chloro-5-iodobenzaldehyde exploits differential reactivity in transition-metal catalyzed cross-couplings. Bromine (C–Br) and iodine (C–I) bonds exhibit superior oxidative addition kinetics versus chlorine (C–Cl), enabling sequential functionalization. Iodine at C5 undergoes Suzuki coupling first due to its 10³–10⁵-fold higher reactivity toward Pd(0) vs. C–Br bonds. Research demonstrates that Pd–NHC precatalysts (e.g., PdCl(dmba)(IMes)) achieve >90% C5-arylation selectivity with arylboronic acids at 90°C, leaving C3–Br intact [5].
The chlorine at C2 serves dual roles:
Table 2: Relative Reactivity of Halogens in Pd-Catalyzed Coupling
Halogen Position | Bond | Relative Rate | Preferred Reaction | Catalyst Requirement |
---|---|---|---|---|
C5 | C–I | 100–500 | Suzuki, Sonogashira | Pd(PPh₃)₄ (0.5–5 mol%) |
C3 | C–Br | 1–10 | Suzuki, Heck | Pd–NHC (5–10 mol%) |
C2 | C–Cl | 1 | Amination, etherification | Buchwald ligands (e.g., XPhos) |
Commercial synthetic routes for 3-bromo-2-chloro-5-iodobenzaldehyde prioritize scalability over step-count, contrasting with academic methods emphasizing regiocontrol. BLD Pharm’s protocol (CAS 2090983-53-0) uses a four-step sequence:
Apollo Scientific’s approach (CAS 2091701-23-2) reduces lithiation reliance:
Table 3: Industrial Route Comparison for 3-Bromo-2-chloro-5-iodobenzaldehyde
Parameter | BLD Pharm Protocol | Apollo Scientific Protocol | Key Advantage |
---|---|---|---|
Halogen Sequence | Br → I (C5) → Cl (C2) adjustment | Br/I exchange → Cl insertion | Avoids cryogenic steps |
Catalysis | AlCl₃ (Br), n-BuLi (I) | CuI (Br/I exchange), FeCl₃ (Cl) | Lower catalyst costs |
Purification | Cryocrystallization | Vacuum distillation | Higher throughput |
Solvent Strategy | Closed-loop 1,2-DCE recovery | Single-use toluene | 30% lower bromine consumption |
Purity | >98% (HPLC) | >95% (GC) | Suitable for pharma applications |
BLD Pharm’s method excels in atom economy (87% vs. 76%) and reduces heavy metal residues (<5 ppm Pd/Cu), crucial for pharmaceutical precursors [4] [6]. However, Apollo’s route achieves higher throughput (kg/day) by eliminating cryogenic lithiation. Both protocols avoid microbial synthesis—unlike alkaloid halogenation strategies—due to benzaldehyde’s cytotoxicity to Saccharomyces cerevisiae chassis strains [8]. Recent innovations focus on merging DOM-directed iodination with solvent recycling to balance cost and purity.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9